

# Comparative study of different enzymatic methods for D-Psicose production

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## A Comparative Guide to Enzymatic Production of D-Psicose

For Researchers, Scientists, and Drug Development Professionals

**D-Psicose** (also known as D-allulose), a rare sugar with low caloric value, has garnered significant interest as a sugar substitute in the food and pharmaceutical industries. Its production primarily relies on the enzymatic epimerization of the readily available D-fructose. This guide provides a comparative analysis of different enzymatic methods for **D-Psicose** production, focusing on the use of **D-psicose** 3-epimerase (DPEase) and D-tagatose 3-epimerase (DTEase) in both their free and immobilized forms. The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific applications.

## Comparative Performance of Enzymatic Methods

The efficiency of **D-Psicose** production is influenced by several factors, including the choice of enzyme, its form (free or immobilized), and the reaction conditions. The following table summarizes key performance indicators from various studies to facilitate a direct comparison.

Enzyme	Source Organism	Enzyme Form	Support Material (for immobilized)	Optimal pH	Optimal Temp. (°C)	Substrate Conc.	Conversion Yield (%)	Reference
D-Psicose 3-epimerase (DPEase)	Agrobacterium tumefaciens	Free	-	8.0	50	700 g/L D-fructose	32.9	<a href="#">[1]</a>
D-Psicose 3-epimerase (DPEase)	Agrobacterium tumefaciens	Immobilized	Duolite A568 beads (with borate)	9.0	55	700 g/L D-fructose	~63 (441 g/L)	
D-Psicose 3-epimerase (DPEase)	Bacillus sp. KCTC 13219	Free (secreted)	-	6.0	60	10% (w/v) D-fructose	17.03	<a href="#">[2]</a>
D-Tagatose 3-epimerase (DTEase)	Recombinant E. coli	Immobilized	Not specified	7.0	45	60% D-fructose	25	<a href="#">[3]</a>

D- Psicose 3- epimera se (DPEas e)	Agroba cterium tumefac iens	Immobil ized	Titaniu m dioxide	6.0	60	Not specifie d	36	[4]
D- Psicose 3- epimera se (DPEas e)	Agroba cterium tumefac iens	Free	-	7.5	55	25% (w/v) fructose	22.42	[5][6]
D- Psicose 3- epimera se (DPEas e)	Kaistia granuli	Free	-	8.0	55	Not specifie d	25	[7]

## Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments in **D-Psicose** production.

### Recombinant Enzyme Production and Purification (DPEase from *Agrobacterium tumefaciens* in *E. coli*)

This protocol describes the expression and purification of recombinant **D-psicose** 3-epimerase.

#### a. Expression:

- A single colony of *E. coli* BL21(DE3) harboring the pET28a vector with the DPEase gene is used to inoculate 10 mL of Luria-Bertani (LB) broth containing 50 µg/mL kanamycin. The

culture is incubated at 37°C with shaking at 200 rpm for 16 hours.[5]

- This overnight culture is then used to inoculate a larger volume of LB broth with the same antibiotic concentration. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.[5]
- Gene expression is induced by adding isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is then incubated at a lower temperature, typically 25°C, for 16 hours with continued shaking.[5]

b. Purification:

- Cells are harvested by centrifugation at 6,000 x g for 30 minutes at 4°C.[1]
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, pH 8.0) containing lysozyme.[1]
- The cells are disrupted using a French press or sonication.[1]
- The cell debris is removed by centrifugation at 13,000 x g for 20 minutes at 4°C. The resulting supernatant is the crude cell extract.[1]
- The recombinant His-tagged DPEase is purified from the crude extract using a nickel-affinity chromatography column. The enzyme is eluted with a buffer containing imidazole (e.g., 200 mM).[5]

## Enzymatic Conversion of D-Fructose to D-Psicose

This protocol outlines the bioconversion process using the purified enzyme.

- A reaction mixture is prepared containing D-fructose as the substrate in a suitable buffer (e.g., 50 mM EPPS buffer, pH 8.0).[1]
- A metal cofactor, typically 1 mM MnCl<sub>2</sub>, is added to the reaction mixture, as DPEase activity is often enhanced by divalent cations.[8]
- The purified DPEase is added to the reaction mixture to a final concentration of approximately 0.04 U/mL.[1]

- The reaction is incubated at the optimal temperature (e.g., 50°C) for a specific duration (e.g., 100 minutes).[1]
- The reaction is terminated by boiling the mixture at 100°C for 5-10 minutes to denature the enzyme.[5][8]

## Immobilization of D-Psicose 3-Epimerase

Immobilization can enhance enzyme stability and reusability. This is a general protocol for immobilization on an amino-epoxide support.

- Ion Exchange: The enzyme solution is incubated with the amino-epoxide resin (e.g., ReliZyme HFA403/M) for a period (e.g., 8 hours) to allow for ionic binding.
- Covalent Binding: The covalent attachment of the enzyme to the support is allowed to proceed for a longer duration (e.g., 12 hours).
- Crosslinking: A crosslinking agent, such as glutaraldehyde, is added to further stabilize the immobilized enzyme.
- Blocking: Any remaining active groups on the support are blocked by adding a compound like glycine.

## Quantification of D-Psicose by High-Performance Liquid Chromatography (HPLC)

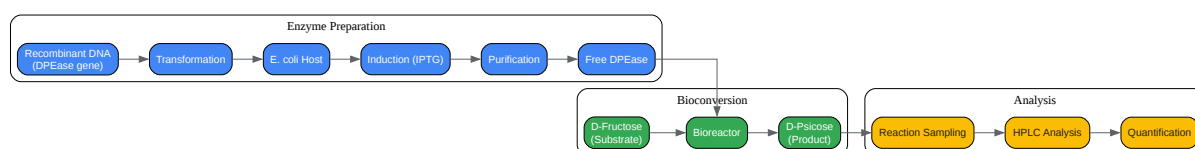
Accurate quantification of the product is essential for determining conversion efficiency.

- Sample Preparation: The reaction mixture is centrifuged to remove any precipitate, and the supernatant is filtered through a 0.45 µm filter. If borate is used in the reaction, it should be removed using appropriate resins.[9]
- HPLC System: An HPLC system equipped with a refractive index detector (RID) is used.[9][10]
- Column: A carbohydrate analysis column, such as an aminopropyl silane or a BP-100 Ca<sup>2+</sup> column, is employed.[9][10]

- Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 80:20 v/v), is used at a constant flow rate (e.g., 1.0 mL/min).[10]
- Analysis: Standard solutions of D-fructose and **D-psicose** are used to create a calibration curve for quantification of the substrate and product in the reaction samples.[10]

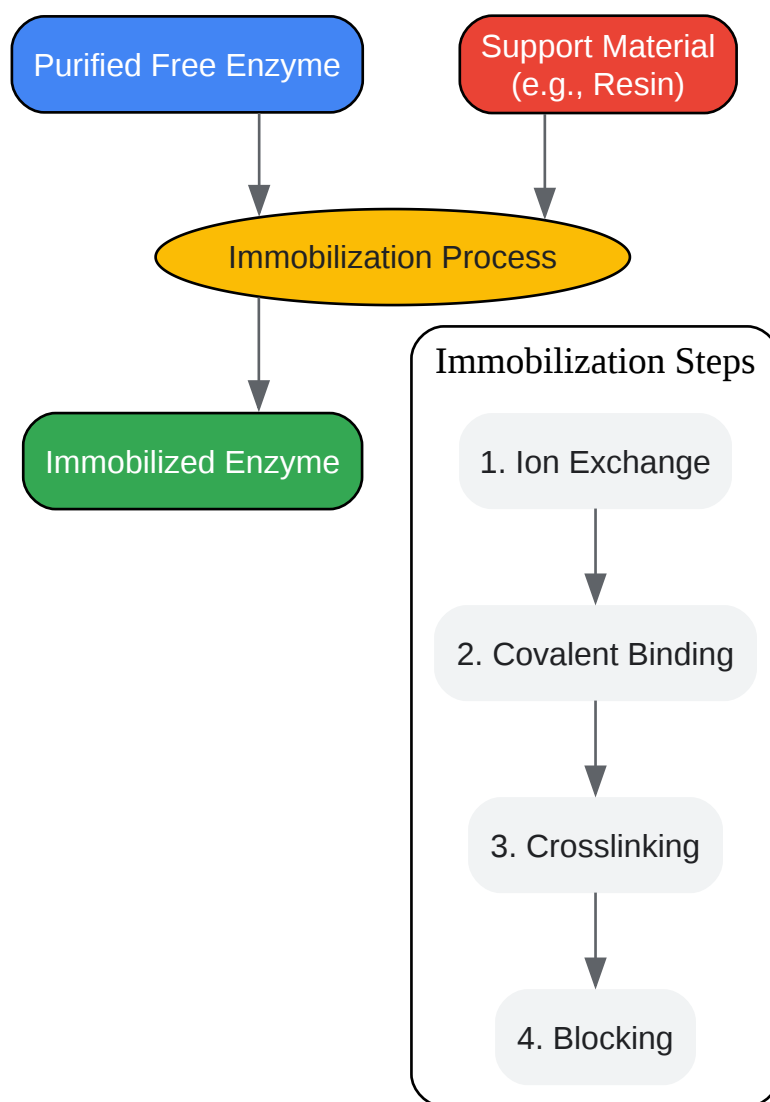
## Visualizing the Workflow

The following diagrams illustrate the key processes involved in the enzymatic production of **D-Psicose**.



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Fig 1. General workflow for **D-Psicose** production using free enzyme.



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Fig 2. Workflow for enzyme immobilization.

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